1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine
CAS No.:
Cat. No.: VC14621791
Molecular Formula: C19H30N2O
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N2O |
|---|---|
| Molecular Weight | 302.5 g/mol |
| IUPAC Name | 1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
| Standard InChI | InChI=1S/C19H30N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3 |
| Standard InChI Key | JOQDCKHYUVLTKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC |
Introduction
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a piperazine ring substituted with specific aromatic and alicyclic groups. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The IUPAC name for this compound is 1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine, highlighting its structural components.
Synthesis of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine
The synthesis of this compound typically involves the reaction of 2-methoxybenzyl chloride with 4-methylcyclohexylamine. The reaction is conducted in the presence of a base, such as sodium hydroxide, and is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions. Following the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
In industrial settings, continuous flow reactors may be utilized to enhance mixing and heat transfer, improving the scalability and reproducibility of the synthesis process.
Potential Biological Activities
The mechanism of action for 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is not fully elucidated but is thought to involve interactions with specific biological receptors. Its structural features suggest potential activity as a ligand for various receptors in the central nervous system, particularly those related to serotonin signaling pathways. Studies have indicated that similar piperazine derivatives exhibit binding affinities for serotonin receptors, which could provide insights into their pharmacological effects.
Chemical Reactions
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine can undergo several types of chemical reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or chlorine for substitution reactions.
Scientific Applications
This compound represents an intriguing area of study within medicinal chemistry, offering insights into receptor interactions and potential therapeutic applications. Further research could elucidate its mechanisms of action and expand its utility in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume